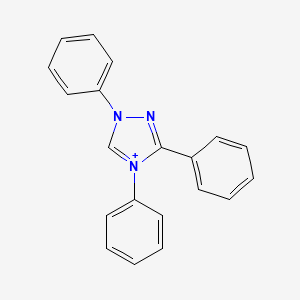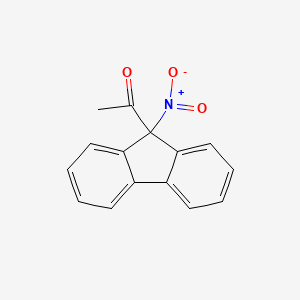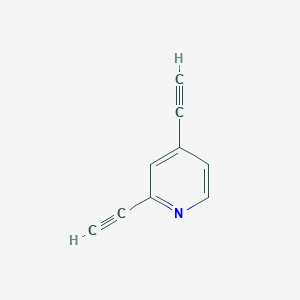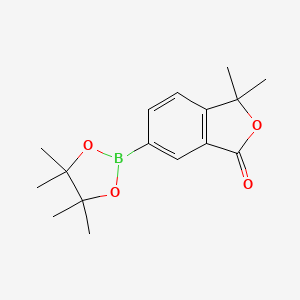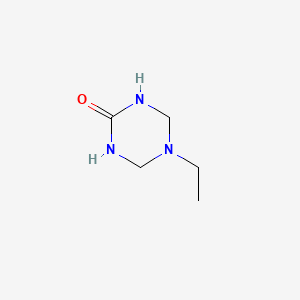
5-Ethyl-1,3,5-triazinan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-1,3,5-triazinan-2-one is a heterocyclic organic compound belonging to the triazine family. Triazines are known for their diverse chemical properties and applications in various fields, including agriculture, pharmaceuticals, and materials science. The structure of this compound consists of a triazine ring with an ethyl group attached to the nitrogen atom at the 5-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-1,3,5-triazinan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with cyanuric chloride under controlled conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine displaces the chlorine atoms on the cyanuric chloride, leading to the formation of the triazine ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Ethyl-1,3,5-triazinan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the triazine ring into more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions can produce a variety of substituted triazines .
Wissenschaftliche Forschungsanwendungen
5-Ethyl-1,3,5-triazinan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of polymers, dyes, and other materials.
Wirkmechanismus
The mechanism of action of 5-Ethyl-1,3,5-triazinan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the interaction .
Vergleich Mit ähnlichen Verbindungen
- 5-Methyl-1,3,5-triazinan-2-one
- 5-Propyl-1,3,5-triazinan-2-one
- 5-Butyl-1,3,5-triazinan-2-one
Comparison: 5-Ethyl-1,3,5-triazinan-2-one is unique due to the presence of the ethyl group, which influences its chemical reactivity and biological activity. Compared to its methyl, propyl, and butyl analogs, the ethyl derivative may exhibit different solubility, stability, and interaction with molecular targets .
Eigenschaften
CAS-Nummer |
1770-98-5 |
|---|---|
Molekularformel |
C5H11N3O |
Molekulargewicht |
129.16 g/mol |
IUPAC-Name |
5-ethyl-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C5H11N3O/c1-2-8-3-6-5(9)7-4-8/h2-4H2,1H3,(H2,6,7,9) |
InChI-Schlüssel |
VEGHXNLRHJGIRC-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CNC(=O)NC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



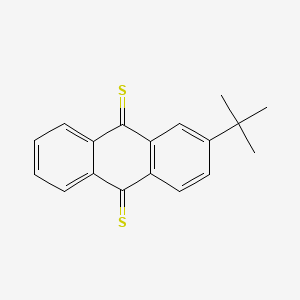
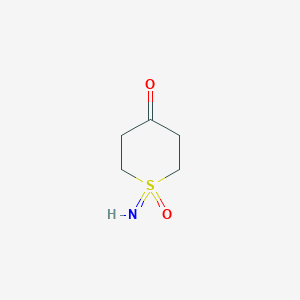
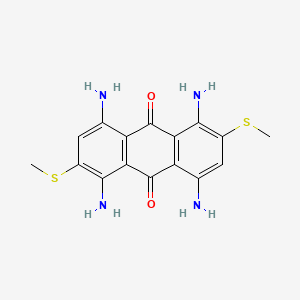
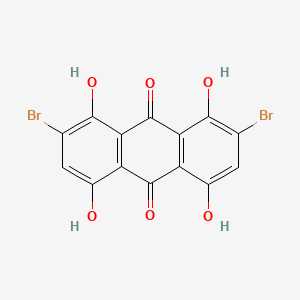
![(2R)-3-(1H-indol-3-yl)-2-[[2-(1H-indol-3-yl)acetyl]amino]propanoic acid](/img/structure/B13129392.png)

![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-(6-aminohexanoylamino)acetate](/img/structure/B13129402.png)


